molecular formula C18H17ClN2O2 B11566475 N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No.: B11566475
M. Wt: 328.8 g/mol
InChI Key: XVNLUKBMMQEYDB-UHFFFAOYSA-N
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Description

N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide typically involves the reaction of 5-chloro-2-oxoindoline with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid (MsOH), under reflux conditions . The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction while reducing the overall production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may result in the formation of various substituted indole derivatives .

Mechanism of Action

The mechanism of action of N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[5-chloro-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activities and different reactivity patterns, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[5-chloro-2-oxo-1-(2-phenylethyl)-3H-indol-3-yl]acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)20-17-15-11-14(19)7-8-16(15)21(18(17)23)10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,20,22)

InChI Key

XVNLUKBMMQEYDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCC3=CC=CC=C3

Origin of Product

United States

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